molecular formula C25H24N2O2S B11144739 1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone

1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone

Cat. No.: B11144739
M. Wt: 416.5 g/mol
InChI Key: DMFUYNWAJYIYEL-UHFFFAOYSA-N
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Description

1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(2,4,6-TRIMETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzimidazole core, a benzylsulfanyl group, and a trimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(2,4,6-TRIMETHYLPHENOXY)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reactions carried out at reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(2,4,6-TRIMETHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the benzimidazole core.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(2,4,6-TRIMETHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(2,4,6-TRIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The benzylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(2,4,6-TRIMETHYLPHENOXY)ETHAN-1-ONE is unique due to its combination of a benzimidazole core, benzylsulfanyl group, and trimethylphenoxy moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(2-benzylsulfanylbenzimidazol-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone

InChI

InChI=1S/C25H24N2O2S/c1-17-13-18(2)24(19(3)14-17)29-15-23(28)27-22-12-8-7-11-21(22)26-25(27)30-16-20-9-5-4-6-10-20/h4-14H,15-16H2,1-3H3

InChI Key

DMFUYNWAJYIYEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N2C3=CC=CC=C3N=C2SCC4=CC=CC=C4)C

Origin of Product

United States

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